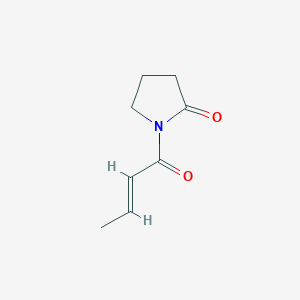
Pyrrolidin-2-one, N-crotonoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-2-one, N-crotonoyl-, also known as N-crotonoyl-2-pyrrolidinone, is a five-membered lactam with a crotonoyl group attached to the nitrogen atom. This compound is a derivative of pyrrolidin-2-one, which is a common structural motif found in various natural products and synthetic compounds. Pyrrolidin-2-one derivatives are known for their potent biological activities and diverse functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one, N-crotonoyl-, can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods: In industrial settings, the production of pyrrolidin-2-one, N-crotonoyl-, often involves the use of specific oxidants and additives to achieve selective synthesis. The process may include the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-one, N-crotonoyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the crotonoyl group and the lactam ring.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-one, N-crotonoyl-, include oxidants such as copper (II) catalysts and dehydrogenation agents. The reaction conditions often involve mild temperatures and specific additives to promote selectivity .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-one, N-crotonoyl-, include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrroles. The selectivity of the products can be tuned by using specific oxidants and additives .
Scientific Research Applications
Pyrrolidin-2-one, N-crotonoyl-, has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity. In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, antiviral, and anticancer properties . In the industry, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of pyrrolidin-2-one, N-crotonoyl-, involves its interaction with specific molecular targets and pathways. The crotonoyl group and the lactam ring play crucial roles in its biological activity. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrrolidin-2-one, N-crotonoyl-, include other pyrrolidin-2-one derivatives such as pyrrolidine-2,5-diones and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: Pyrrolidin-2-one, N-crotonoyl-, is unique due to the presence of the crotonoyl group, which imparts distinct reactivity and biological properties. This compound’s ability to undergo selective synthesis and its diverse applications in various fields make it a valuable chemical entity .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[(E)-but-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2,4H,3,5-6H2,1H3/b4-2+ |
InChI Key |
ZBLRJVRJDXVOLZ-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC1=O |
Canonical SMILES |
CC=CC(=O)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















